molecular formula C11H12Cl2N2 B14790403 3-Chloro-5-pyrrolidin-3-ylbenzonitrile;hydrochloride

3-Chloro-5-pyrrolidin-3-ylbenzonitrile;hydrochloride

Cat. No.: B14790403
M. Wt: 243.13 g/mol
InChI Key: VGOQCTXQRKJEHC-UHFFFAOYSA-N
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Description

3-Chloro-5-pyrrolidin-3-ylbenzonitrile;hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2. This compound is notable for its unique structure, which includes a chloro-substituted benzene ring and a pyrrolidine ring. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-pyrrolidin-3-ylbenzonitrile;hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Nitrile Group Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction, often using cyanide salts.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-pyrrolidin-3-ylbenzonitrile;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Chloro-5-pyrrolidin-3-ylbenzonitrile;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Chloro-5-pyrrolidin-3-ylbenzonitrile;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The chloro and nitrile groups may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    3-Chloropyridine: A chloro-substituted pyridine with similar reactivity.

    Benzonitrile: A nitrile-substituted benzene used as a precursor in organic synthesis.

Uniqueness

3-Chloro-5-pyrrolidin-3-ylbenzonitrile;hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

3-chloro-5-pyrrolidin-3-ylbenzonitrile;hydrochloride

InChI

InChI=1S/C11H11ClN2.ClH/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9;/h3-5,9,14H,1-2,7H2;1H

InChI Key

VGOQCTXQRKJEHC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=CC(=C2)C#N)Cl.Cl

Origin of Product

United States

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